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Cat. No.: B613815

Get Quote

Application Note: Molecular Dynamics Simulation Setup for the Indinavir-HIV-1 Protease

Complex

Introduction & Mechanistic Rationale
Molecular dynamics (MD) simulations of protein-ligand complexes provide critical atomic-level

insights into binding thermodynamics, conformational flexibility, and drug resistance

mechanisms. HIV-1 protease, a homodimeric aspartic protease, is a primary target for

antiretroviral therapy. Indinavir is a potent transition-state analog inhibitor that binds tightly to

the active site[1]. Setting up an MD simulation for this complex (typically utilizing the high-

resolution PDB structure 1HSG) requires meticulous attention to the protonation states of the

catalytic residues and the parameterization of the non-standard ligand.

Causality in Protonation: The catalytic engine of HIV-1 protease relies on a dyad of aspartic

acid residues: Asp25 from monomer A and Asp25' from monomer B. Because Indinavir
contains a secondary alcohol that mimics the transition-state diol of the natural peptide

substrate, it coordinates directly with these aspartates. Experimental and theoretical consensus

dictates that to accurately model this hydrogen-bonding network, the dyad must be asymmetric:
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one aspartate must be monoprotonated (ASH) while the other remains deprotonated (ASP)[1].

Simulating both as deprotonated leads to electrostatic repulsion and artificial ligand unbinding.

Causality in Structural Waters: A hallmark of HIV-1 protease-inhibitor complexes is the

presence of a structural water molecule (HOH 301 in 1HSG) that tetrahedrally bridges the

amide oxygens of Indinavir and the amide nitrogens of Ile50 and Ile50' in the flexible flap

regions[2]. Retaining this specific water molecule during system setup is mandatory, as it

strengthens ligand binding and stabilizes the closed conformation of the flaps[2].

Causality in Ligand Parameterization: Standard protein force fields lack the parameters

necessary to describe the unique piperazine and indane moieties of Indinavir. Therefore, the

ligand must be treated with a generalized force field, such as the General AMBER Force Field

(GAFF) or the CHARMM General Force Field (CGenFF), to derive accurate partial charges and

bonded parameters[3].

Critical System Parameters & Quantitative Setup
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Parameter Value / Selection Mechanistic Rationale

Base Force Field CHARMM36 or AMBER ff14SB

Extensively validated for folded

globular proteins and

compatible with generalized

ligand force fields.

Ligand Force Field CGenFF or GAFF

Specifically parameterized to

capture the torsional profiles

and electrostatics of drug-like

small molecules[3].

Water Model TIP3P

Standard 3-site model

optimized for use with

CHARMM and AMBER force

fields.

Box Geometry Rhombic Dodecahedron

Minimizes solvent volume and

computational overhead by

~29% compared to a cubic

box[4].

Box Clearance 1.0 nm

Ensures the protein does not

interact with its periodic image

across boundaries.

Ion Concentration 0.15 M NaCl

Neutralizes system charge and

mimics physiological ionic

strength to screen long-range

electrostatics.

Ensembles NVT (300 K), NPT (1.0 bar)
Replicates standard biological

isothermal-isobaric conditions.

Integration Step 2.0 fs

Enabled by constraining bonds

involving hydrogen atoms (via

LINCS or SHAKE algorithms).

Step-by-Step Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/ct4007037
http://www.mdtutorials.com/gmx/complex/02_topology.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the workflow using the GROMACS simulation suite, a highly efficient

engine for biomolecular MD[4].

Step 1: Structure Preparation

Download the 1HSG crystal structure from the Protein Data Bank.

Strip all crystallographic water molecules except the bridging structural water (residue HOH

301)[2].

Separate the complex into three coordinate files: protein.pdb, indinavir.pdb (residue MK1),

and water.pdb.

Process the protein using gmx pdb2gmx. Crucially, manually assign the protonation states of

the catalytic dyad when prompted: select the protonated state (ASH) for Asp25 on chain A,

and the deprotonated state (ASP) for Asp25 on chain B[1].

Step 2: Ligand Parameterization

Add missing hydrogen atoms to indinavir.pdb using a tool like Avogadro or Chimera,

ensuring a net neutral charge at pH 7.4.

Generate the ligand topology. If using the CHARMM36 force field, submit the mol2 file to the

CGenFF server[4]. If using AMBER, utilize Antechamber to calculate AM1-BCC partial

charges and assign GAFF atom types[3].

Convert the resulting topology into GROMACS format (.itp and .gro).

Step 3: Complex Assembly and Solvation

Concatenate the coordinates of the protein, ligand, and bridging water into a single

complex.gro file. Update the total number of atoms at the top of the file[4].

Include the ligand .itp file in the main system topology (topol.top) immediately after the

protein force field inclusion[4].

Define the simulation box: gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt

dodecahedron.
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Solvate the system: gmx solvate -cp newbox.gro -cs spc216.gro -o solvated.gro -p topol.top.

Add physiological ions: gmx grompp followed by gmx genion -s ions.tpr -o solv_ions.gro -p

topol.top -pname NA -nname CL -neutral -conc 0.15.

Step 4: Energy Minimization

Run a steepest descent energy minimization (up to 50,000 steps) to resolve steric clashes

introduced during solvation.

Self-Validation: Analyze the potential energy (gmx energy). The system is validated for the

next step if the maximum force ( Fmax​) is < 1000 kJ/mol/nm and the potential energy is

negative and stable.

Step 5: Equilibration (NVT and NPT)

NVT Equilibration (100 ps): Apply position restraints (1000 kJ/mol/nm 2 ) to the heavy atoms

of both the protein and the ligand. Use the V-rescale thermostat to bring the system to 300 K.

Self-Validation: Plot the temperature trajectory. It should rapidly plateau and oscillate evenly

around 300 K.

NPT Equilibration (100 ps): Maintain position restraints. Introduce the Parrinello-Rahman

barostat to equilibrate system pressure to 1.0 bar. Self-Validation: Plot the system density. It

should stabilize around 1000-1020 kg/m 3 .

Step 6: Production MD

Remove all position restraints.

Generate the production run input (gmx grompp) using a 2 fs time step, Particle Mesh Ewald

(PME) for long-range electrostatics, and the LINCS algorithm for bond constraints.

Execute the production simulation (gmx mdrun) for the desired timescale (e.g., 100 to 500

ns) to achieve statistically significant conformational sampling[1].

Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jcim.1c01193
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. PDB Acquisition
(1HSG)

2. Structure Preparation
(Retain Bridging H2O,

Protonate Asp25)

 Protein & H2O

3. Ligand Parameterization
(Indinavir: GAFF/CGenFF)

 Extract MK1

4. Complex Assembly
& Solvation (TIP3P)

 Protein Top  Ligand Top

5. Energy Minimization
(Steepest Descent)

6. Equilibration
(NVT & NPT Ensembles)

 Fmax < 1000

7. Production MD
(Unrestrained, 100+ ns)

 Stable Temp/Density

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b613815/docs?utm_src=pdf-body-img#molecular-dynamics-simulation-setup-for-indinavir-protease-complex
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613815?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Step-by-step molecular dynamics setup workflow for the Indinavir-HIV-1 protease

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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